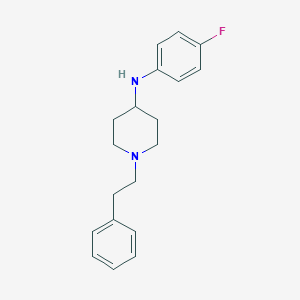

N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine

Vue d'ensemble

Description

Despropionyl para-Fluorofentanyl est un précurseur synthétique du 4-fluorofentanyl, un analgésique opioïde. C'est un analogue du fentanyl, un opioïde puissant utilisé pour la gestion de la douleur. Despropionyl para-Fluorofentanyl est structurellement similaire aux opioïdes connus et est souvent utilisé dans la recherche et les applications médico-légales .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de Despropionyl para-Fluorofentanyl implique la réaction de la para-fluoroaniline avec la phénéthylpipéridin-4-amine. La réaction se produit généralement en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et d'un solvant comme le méthanol ou l'éthanol. La réaction est effectuée à une plage de température de 50-70°C pendant plusieurs heures pour assurer une conversion complète .

Méthodes de production industrielle : La production industrielle de Despropionyl para-Fluorofentanyl suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction afin d'assurer un rendement élevé et une pureté élevée. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Despropionyl para-Fluorofentanyl subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en amines secondaires.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier à la position para-fluoro

Réactifs et conditions courants :

Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Des nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium

Produits principaux :

Oxydation : N-oxydes de Despropionyl para-Fluorofentanyl.

Réduction : Amines secondaires.

Substitution : Divers dérivés substitués selon le nucléophile utilisé

4. Applications de la recherche scientifique

Despropionyl para-Fluorofentanyl est principalement utilisé dans la recherche et les applications médico-légales. Il sert de matériau de référence pour les études analytiques et est utilisé pour étudier le métabolisme et la détection des analogues du fentanyl. Il est également utilisé dans le développement de nouveaux opioïdes synthétiques et en toxicologie médico-légale pour identifier et quantifier les analogues du fentanyl dans les échantillons biologiques .

5. Mécanisme d'action

Despropionyl para-Fluorofentanyl, étant un précurseur du 4-fluorofentanyl, exerce ses effets en se liant aux récepteurs mu-opioïdes du système nerveux central. Cette liaison inhibe la libération de neurotransmetteurs, conduisant à des effets analgésiques. Les cibles moléculaires du composé comprennent les récepteurs mu-opioïdes, et les voies impliquées sont principalement liées à la modulation et au soulagement de la douleur .

Composés similaires :

- 4-Fluorofentanyl

- 3-Méthylbutyrfentanyl

- 4-Fluorobutyrfentanyl

- α-Méthylfentanyl

- Acétylfentanyl

- Benzylfentanyl

- Furanylfentanyl

- Homofentanyl

Unicité : Despropionyl para-Fluorofentanyl est unique en raison de sa similitude structurelle avec le fentanyl et de son rôle de précurseur du 4-fluorofentanyl. Cela le rend précieux dans la recherche pour étudier la synthèse, le métabolisme et la détection des analogues du fentanyl. Sa substitution spécifique à la position para-fluoro le distingue également des autres analogues du fentanyl .

Applications De Recherche Scientifique

N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine, commonly referred to in research contexts, is a compound that has garnered interest primarily due to its structural similarities to various opioids, particularly fentanyl analogs. This article explores its applications in scientific research, particularly in pharmacology and toxicology.

Classification

This compound is classified as a fentanyl analog , which places it within a broader category of synthetic opioids. Its structural modifications compared to fentanyl may influence its potency and receptor binding affinity.

Pharmacological Studies

This compound is primarily studied for its potential effects on the central nervous system (CNS). Research indicates that compounds in this class can exhibit high affinity for mu-opioid receptors, which are critical in mediating pain relief and euphoria.

Key Pharmacological Insights:

- Receptor Affinity : Studies suggest that this compound binds effectively to mu-opioid receptors, potentially leading to analgesic effects similar to those of morphine or fentanyl.

- Efficacy in Pain Models : Animal studies have indicated that fentanyl analogs can produce significant analgesic effects, making them candidates for further research into pain management therapies.

Toxicology and Safety Assessments

Given the increasing prevalence of synthetic opioids, including this compound, toxicological assessments are crucial. These studies focus on understanding the compound's safety profile and potential for abuse.

Toxicological Findings:

- Acute Toxicity : Research highlights the potential for respiratory depression, a common risk associated with opioid use.

- Long-term Effects : Investigations into chronic exposure are ongoing, with preliminary data suggesting risks of dependence and withdrawal symptoms similar to other opioids.

Forensic Applications

Due to its classification as a controlled substance, this compound is significant in forensic toxicology. It is often included in drug screening panels to detect novel psychoactive substances.

Forensic Insights:

- Detection Methods : Advanced analytical techniques such as mass spectrometry and gas chromatography are employed to identify this compound in biological samples.

- Legal Implications : Understanding its presence in illicit drug markets assists law enforcement in addressing opioid-related issues.

Table 1: Comparison of Fentanyl Analog Properties

| Compound Name | Mu-Receptor Affinity | Analgesic Potency | Toxicity Risk Level |

|---|---|---|---|

| This compound | High | Moderate | High |

| Fentanyl | Very High | Very High | Very High |

| Sufentanil | Extremely High | Extremely High | High |

Table 2: Summary of Research Findings

Case Study 1: Analgesic Efficacy

In a study published by pharmacologists, this compound was administered to rodent models. The results indicated significant analgesic effects comparable to traditional opioids, suggesting its potential use in pain management therapies.

Case Study 2: Toxicity Profile Assessment

A comprehensive review highlighted the acute toxicity associated with this compound. Researchers monitored subjects for signs of respiratory depression and dependence over an extended period, providing critical data for regulatory assessments.

Mécanisme D'action

Despropionyl para-Fluorofentanyl, being a precursor to 4-fluorofentanyl, exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound’s molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to pain modulation and relief .

Comparaison Avec Des Composés Similaires

- 4-Fluorofentanyl

- 3-Methylbutyrfentanyl

- 4-Fluorobutyrfentanyl

- α-Methylfentanyl

- Acetylfentanyl

- Benzylfentanyl

- Furanylfentanyl

- Homofentanyl

Uniqueness: Despropionyl para-Fluorofentanyl is unique due to its structural similarity to fentanyl and its role as a precursor to 4-fluorofentanyl. This makes it valuable in research for studying the synthesis, metabolism, and detection of fentanyl analogs. Its specific substitution at the para-fluoro position also distinguishes it from other fentanyl analogs .

Activité Biologique

N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of pain management and its relationship with other synthetic opioids. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by the following structural features:

- Piperidine Ring : A six-membered saturated ring containing nitrogen.

- Fluorophenyl Group : A phenyl ring substituted with a fluorine atom, which may enhance binding affinity to certain receptors.

- Phenethyl Moiety : This contributes to the compound's lipophilicity and potential central nervous system activity.

2. Pharmacodynamics

The pharmacodynamics of this compound suggest that it functions primarily as an agonist at opioid receptors, similar to other compounds in its class.

Binding Affinity

Research indicates that this compound exhibits high binding affinity for the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects. The binding affinity is often compared to other known opioids like fentanyl and morphine:

| Compound | Binding Affinity (Ki) | Receptor Type |

|---|---|---|

| This compound | High | Mu-opioid receptor (MOR) |

| Fentanyl | Very High | Mu-opioid receptor (MOR) |

| Morphine | Moderate | Mu-opioid receptor (MOR) |

3. Pharmacokinetics

The pharmacokinetics of this compound have not been extensively studied; however, it is expected to share characteristics with similar piperidine derivatives:

- Absorption : Likely rapid due to lipophilicity.

- Distribution : Expected to cross the blood-brain barrier effectively.

- Metabolism : Predicted to undergo hepatic metabolism primarily through cytochrome P450 enzymes, similar to other opioids.

4. Structure-Activity Relationships (SAR)

Studies on SAR have shown that modifications in the chemical structure can significantly impact the biological activity of piperidine derivatives. For instance, the introduction of various substituents on the phenyl rings can enhance selectivity and potency at opioid receptors:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases binding affinity |

| Alteration of Alkyl Groups | Modifies metabolic stability |

| Changes in Ring Structure | Affects receptor selectivity |

5. Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Case Study 1: Analgesic Efficacy

A study demonstrated that compounds with similar structures exhibit significant analgesic effects in animal models. For example, when administered intravenously, these compounds produced dose-dependent reductions in pain responses induced by thermal stimuli.

Case Study 2: Toxicological Profile

Research into the toxicological profiles of similar piperidine derivatives revealed that while they possess potent analgesic properties, they also carry risks for respiratory depression and potential for abuse, necessitating careful monitoring in clinical settings.

6. Conclusion

This compound represents a promising candidate within the category of synthetic opioids due to its significant biological activity at opioid receptors. Continued research into its pharmacological profile, including detailed studies on its metabolism and toxicity, will be crucial for understanding its therapeutic potential and safety.

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2/c20-17-6-8-18(9-7-17)21-19-11-14-22(15-12-19)13-10-16-4-2-1-3-5-16/h1-9,19,21H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDHLOLWLHHFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=C(C=C2)F)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618291 | |

| Record name | Despropionyl para-fluorofentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122861-41-0 | |

| Record name | Despropionyl para-fluorofentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122861410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Despropionyl para-fluorofentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESPROPIONYL P-FLUOROFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8ZH1EQ95Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.